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Introduction

Deramciclane (EGIS-3886) is a hon-benzodiazepine anxiolytic agent with a unique
pharmacological profile.[1][2] It acts as a selective antagonist at serotonin 5-HT2A receptors
and an inverse agonist at 5-HT2C receptors.[1][3][4] Additionally, Deramciclane functions as a
gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][5] This document provides a
comprehensive overview of the available early-phase clinical trial data for Deramciclane
fumarate, focusing on its pharmacokinetics, safety, and tolerability in healthy volunteers. The
information is compiled from published clinical studies to support further research and
development efforts.

Pharmacokinetic Profile

Early-phase clinical trials have characterized the pharmacokinetic profile of Deramciclane
following single and multiple oral doses, as well as intravenous administration.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Deramciclane and its
active metabolite, N-desmethylderamciclane, from studies conducted in healthy male
volunteers.
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Table 1: Pharmacokinetic Parameters of Deramciclane after Single Intravenous and Oral

Doses[6]

Parameter 30 mg Intravenous

30 mg Oral
Solution

30 mg Oral Tablet

Deramciclane

Distribution Half-life
(t20) (h)

0.04 +0.01

Second Distribution
Half-life (t¥2) (h)

3.03+0.50

Elimination Half-life
(t72) (h)

26.6+55

Clearance (CL)
(L/h/kg)

0.24 +0.10

Bioavailability (F) (%)

44 (range 27-58)

36 (range 23-50)

N-
desmethylderamciclan

e

Elimination Half-life
() (h)

38.2+6.9

Table 2: Pharmacokinetic Parameters of Deramciclane after Single and Repeated Oral

Dosing[7]
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- ¢ Single Steady Single Steady Single Steady
aramete

Dose (10 State (10 Dose (30 State (30 Dose (60 State (60
r

mg) mg b.i.d.) mg) mg b.i.d.) mg) mg b.i.d.)
Elimination
Half-life 24.3 30.5 20.9 25.6 22.9 28.7
(tv2) (h)
Accumulati

_ - ~3-fold - ~3-fold - ~3-fold

on Ratio
Relative
Bioavailabil - ~1.4-fold - ~1.4-fold - ~1.4-fold
ity Increase

Table 3: Pharmacokinetic Parameters of Deramciclane and N-desmethylderamciclane After 4-
Week Repeated Oral Dosing (60 mg b.i.d.)[8]

Parameter Deramciclane N-desmethylderamciclane

AUC(0-m) after first dose

1,251 + 385
(ng-h/mL)
Apparent Elimination Half-life
. 249+ 35
(t¥%2) after first dose (h)
Apparent Elimination Half-life
29.3+9.3
(t%2) after 4 weeks (h)
Accumulation Index (Week 1 to 93.27 Increased from week 1 to 2,
4) ' ' then stable

Experimental Protocols

The following sections detail the methodologies employed in the key early-phase clinical
studies of Deramciclane.
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Single and Repeated Dose Pharmacokinetics in Healthy
Volunteers

o Study Design: These studies were typically randomized, double-blind, and placebo-
controlled.[7][8] Some studies employed a crossover design for intravenous and oral
administration comparisons.[6]

e Subject Population: Healthy male volunteers were enrolled in these early-phase trials.[6][7]

[8]
e Drug Administration:
o Intravenous: Deramciclane was administered as a single 30 mg dose.[6]

o Oral: Single doses of 10, 30, and 60 mg were administered, followed by twice-daily
administration for seven days to achieve steady-state.[7] In another study, a single 60 mg
dose was followed by 60 mg twice daily for four weeks.[8]

e Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to
measure the plasma concentrations of Deramciclane and its metabolite, N-
desmethylderamciclane.

» Bioanalytical Method: Plasma concentrations of Deramciclane and N-
desmethylderamciclane were determined using a validated high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

o Safety and Tolerability Assessment: Safety and tolerability were assessed through
continuous monitoring of adverse events, clinical laboratory tests (hematology and clinical
chemistry), vital signs (blood pressure and heart rate), and electrocardiograms (ECG).[7][8]

Receptor Occupancy Study

o Study Design: A positron emission tomography (PET) study was conducted to determine the
in-vivo occupancy of 5-HT2A receptors in the brain by Deramciclane.[9]

¢ Subject Population: Healthy male volunteers participated in the study.[9]
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e Drug Administration: Single oral doses of 20, 50, and 150 mg of Deramciclane were
administered.[9]

e PET Imaging: The radioligand [11C]-N-methyl spiperone ([11C]-NMSP) was used to assess
5-HT2A receptor binding in the frontal cortex. PET scans were performed before and at 3
and 6 hours after drug administration.[9]

o Data Analysis: Receptor occupancy was calculated using the ratio method with the
cerebellum as a reference region.[9]

Safety and Tolerability

Across the early-phase clinical trials, Deramciclane was generally reported to be safe and well-
tolerated in healthy volunteers.

o Adverse Events: The most frequently reported adverse drug reactions were mild and
transient in nature, with tiredness and headache being the most common.[7]

» Clinical Assessments: No clinically significant changes were observed in clinical chemistry,
hematology variables, blood pressure, heart rate, or ECG recordings.[7]

o Withdrawal Effects: No withdrawal effects were observed after long-term administration.[2]

Mechanism of Action and Signaling Pathways

Deramciclane's anxiolytic effects are attributed to its multi-target mechanism of action.

Serotonin 5-HT2A and 5-HT2C Receptor Modulation

Deramciclane is a potent antagonist of the 5-HT2A receptor and an inverse agonist of the 5-
HT2C receptor.[3][4] As an antagonist at the 5-HT2A receptor, it blocks the signaling cascade
initiated by serotonin. As an inverse agonist at the 5-HT2C receptor, it reduces the receptor's
constitutive activity, particularly affecting the phosphoinositide hydrolysis pathway.[3]
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Deramciclane's Putative Signaling Pathways
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Putative Signaling Pathways of Deramciclane.

GABA Reuptake Inhibition

Deramciclane also inhibits the reuptake of GABA, the primary inhibitory neurotransmitter in the

central nervous system.[1][5] By blocking the GABA transporter 1 (GAT-1), Deramciclane

increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic

neurotransmission and promoting neuronal inhibition.
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Pharmacokinetic Study Experimental Workflow.

Conclusion

The early-phase clinical data for Deramciclane fumarate indicate a predictable
pharmacokinetic profile with dose-proportional exposure at steady-state and a favorable safety
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and tolerability profile in healthy volunteers. Its unique mechanism of action, involving
antagonism of 5-HT2A receptors, inverse agonism of 5-HT2C receptors, and inhibition of GABA
reuptake, provides a strong rationale for its potential as an anxiolytic agent. Further clinical
investigation would be necessary to establish its efficacy and safety in patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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